molecular formula C13H20ClNO2 B1472890 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1803592-30-4

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride

Cat. No. B1472890
CAS RN: 1803592-30-4
M. Wt: 257.75 g/mol
InChI Key: UNVGGORMAQFYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMPH or MPMPH HCl and has been the subject of extensive research in recent years.

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Activity and Pharmacological Applications

Piperidine derivatives have been studied for their biological and pharmacological activity . The derivatives of “4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride” could potentially be used in the development of new drugs with various therapeutic effects .

HIV Treatment

A series of novel piperidin-4-ol derivatives, which could include “4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride”, were designed, synthesized, and evaluated for potential treatment of HIV . The CCR5 antagonistic activities of the compounds have also been evaluated .

Synthesis of Substituted Piperidines

The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Development of CCR5 Antagonists

The compound could be used in the development of CCR5 antagonists, which are potential treatments for HIV-1 . CCR5 antagonists are very different in structure, but all contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-16-12-5-3-2-4-11(12)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVGGORMAQFYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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